The compound is cataloged under the CAS number 104825-33-4 and is recognized in various chemical databases including PubChem and ChemSrc. It falls under the category of aromatic carboxylic acids due to its benzoic acid structure, which is further modified by the functional groups present.
The synthesis of 2-(Cyanomethyl)-5-nitrobenzoic acid can be achieved through several methods, primarily involving the chloromethylation of 2-nitrobenzoic acid followed by cyanation. A common synthetic route includes:
The molecular structure of 2-(Cyanomethyl)-5-nitrobenzoic acid consists of a benzene ring substituted with a nitro group at position 2 and a cyanomethyl group at position 5.
C1=CC(=C(C(=C1)C(=O)O)[N+](=O)[O-])CC#N
DDAYNJMSNNRHOT-UHFFFAOYSA-N
The molecule features:
2-(Cyanomethyl)-5-nitrobenzoic acid can undergo several chemical reactions due to its functional groups:
The mechanism of action for 2-(Cyanomethyl)-5-nitrobenzoic acid is primarily linked to its interactions with biological targets:
2-(Cyanomethyl)-5-nitrobenzoic acid has several notable applications:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3